4-(Boc-aminomethyl)-4-(2-methoxyphenyl)piperidine
Overview
Description
4-(Boc-aminomethyl)-4-(2-methoxyphenyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse pharmacological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The compound features a tert-butoxycarbonyl (Boc) protected aminomethyl group and a methoxyphenyl group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Boc-aminomethyl)-4-(2-methoxyphenyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction or through a Grignard reaction.
Protection of the Aminomethyl Group: The aminomethyl group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are selected to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(Boc-aminomethyl)-4-(2-methoxyphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the methoxyphenyl group.
Substitution: The Boc-protected aminomethyl group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Deprotection of the Boc group can be achieved using acids like trifluoroacetic acid (TFA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(Boc-aminomethyl)-4-(2-methoxyphenyl)piperidine depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with receptors in the body, modulating their activity and leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)-4-(2-methoxyphenyl)piperidine: Lacks the Boc protection group.
4-(Boc-aminomethyl)-4-phenylpiperidine: Similar structure but without the methoxy group.
Uniqueness
4-(Boc-aminomethyl)-4-(2-methoxyphenyl)piperidine is unique due to the presence of both the Boc-protected aminomethyl group and the methoxyphenyl group, which may confer specific chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[[4-(2-methoxyphenyl)piperidin-4-yl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)20-13-18(9-11-19-12-10-18)14-7-5-6-8-15(14)22-4/h5-8,19H,9-13H2,1-4H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVWJXFZGKNHGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678267 | |
Record name | tert-Butyl {[4-(2-methoxyphenyl)piperidin-4-yl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158750-87-8 | |
Record name | tert-Butyl {[4-(2-methoxyphenyl)piperidin-4-yl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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